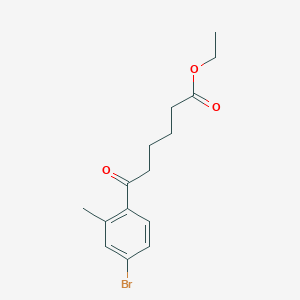

Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate

CAS No.: 898776-96-0

Cat. No.: VC2303263

Molecular Formula: C15H19BrO3

Molecular Weight: 327.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898776-96-0 |

|---|---|

| Molecular Formula | C15H19BrO3 |

| Molecular Weight | 327.21 g/mol |

| IUPAC Name | ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate |

| Standard InChI | InChI=1S/C15H19BrO3/c1-3-19-15(18)7-5-4-6-14(17)13-9-8-12(16)10-11(13)2/h8-10H,3-7H2,1-2H3 |

| Standard InChI Key | OVUXRVQDRFBQCF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Br)C |

| Canonical SMILES | CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Br)C |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate (CAS: 898776-96-0) is an organic compound with the molecular formula C₁₅H₁₉BrO₃ and a molecular weight of 327.21 g/mol. The compound features a bromine-substituted phenyl ring with a methyl group at the ortho position, connected to a six-carbon chain that contains both a ketone functional group and a terminal ethyl ester moiety .

The structure can be described as having three key components:

-

A 4-bromo-2-methylphenyl group

-

A 6-oxohexanoate linker

-

An ethyl ester terminal group

The compound's IUPAC name is ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate, with the synonym "Benzenehexanoic acid, 4-bromo-2-methyl-ε-oxo-, ethyl ester" also being used in scientific literature .

Chemical Identifiers

The following table presents the key chemical identifiers for this compound:

| Identifier | Value |

|---|---|

| CAS Number | 898776-96-0 |

| Molecular Formula | C₁₅H₁₉BrO₃ |

| Molecular Weight | 327.21 g/mol |

| SMILES | CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Br)C |

| InChI | InChI=1S/C15H19BrO3/c1-3-19-15(18)7-5-4-6-14(17)13-9-8-12(16)10-11(13)2/h8-10H,3-7H2,1-2H3 |

| InChIKey | OVUXRVQDRFBQCF-UHFFFAOYSA-N |

| PubChem Compound ID | 24727482 |

Physical and Chemical Properties

Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate exists as a solid at room temperature with specific physical and chemical characteristics that influence its behavior in various applications .

Physical Properties

The compound exhibits the following physical properties:

| Property | Value | Source |

|---|---|---|

| Physical State | Solid at room temperature | |

| Boiling Point | 410.5±40.0 °C (Predicted) | |

| Density | 1.278±0.06 g/cm³ (Predicted) | |

| Appearance | Off-white to pale yellow solid |

Chemical Properties

The chemical reactivity of Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate is primarily governed by its functional groups:

-

The bromine atom on the phenyl ring makes it susceptible to nucleophilic aromatic substitution reactions

-

The ketone group can undergo typical carbonyl reactions such as reduction and nucleophilic addition

-

The ethyl ester group is prone to hydrolysis, transesterification, and reduction reactions

Chemical Reactivity and Transformations

Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate can participate in various chemical transformations primarily centered around its three key functional groups: the aryl bromide, the ketone, and the ester.

Possible Reactions

-

Aryl Bromide Reactions:

-

Suzuki-Miyaura coupling reactions with boronic acids/esters

-

Buchwald-Hartwig amination reactions

-

Sonogashira coupling with terminal alkynes

-

-

Ketone Reactions:

-

Reduction to secondary alcohols using NaBH₄ or LiAlH₄

-

Wittig reactions to form alkenes

-

Nucleophilic additions with Grignard reagents

-

-

Ester Reactions:

-

Hydrolysis to form the corresponding carboxylic acid

-

Transesterification with other alcohols

-

Reduction to primary alcohols using LiAlH₄

-

Structure-Activity Relationships and Analogues

The structure of Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate can be compared to several related compounds to understand structure-activity relationships.

Structural Analogues

The positional isomer Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate (CAS: 898776-86-8) differs only in the position of the bromine atom on the aromatic ring, which may lead to different electronic properties and potentially different biological activities .

| Supplier | Product Number | Purity | Quantity | Price (USD) |

|---|---|---|---|---|

| Matrix Scientific | 111430 | 97% | 1g | $385 |

| Matrix Scientific | 111430 | 97% | 2g | $614 |

| Matrix Scientific | 111430 | 97% | 5g | $1412 |

| Rieke Metals | 7622d | 97% | 2g | $618 |

| American Custom Chemicals | HCH0031871 | 95% | 1g | $958.07 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume